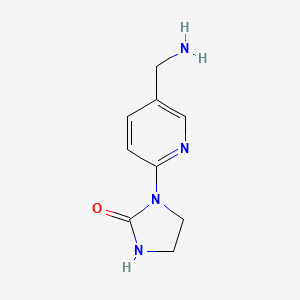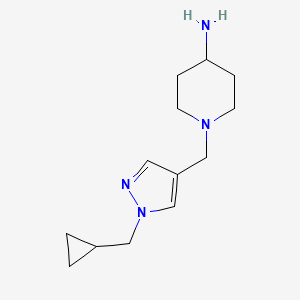
1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-on
Übersicht
Beschreibung
Synthesis Analysis
Imidazole, a five-membered heterocyclic moiety, is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Wirkmechanismus
1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one has a unique structure that allows it to interact with a variety of molecules. It can act as a ligand to bind to other molecules, such as proteins and enzymes, and can also act as an inhibitor to block the activity of enzymes. In addition, 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one can interact with DNA and RNA, and can be used to study gene expression and regulation.
Biochemical and Physiological Effects
1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one has been used to study the biochemical and physiological effects of various compounds. In particular, it has been used to study the effects of drugs on the human body. For example, 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one has been used to study the effects of antiretroviral drugs on HIV/AIDS, as well as to study the effects of chemotherapy drugs on cancer cells. In addition, 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one has been used to study the effects of various hormones and neurotransmitters on the body.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one has several advantages for lab experiments. It is a low-cost, easy-to-synthesize compound that is stable in a range of solvents. In addition, it is a versatile molecule that can be used to study a variety of biochemical and physiological effects. However, there are some limitations to using 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one in lab experiments. For example, it is not very soluble in water, which can limit its use in certain applications. In addition, its interactions with other molecules can sometimes be unpredictable, which can lead to unexpected results.
Zukünftige Richtungen
The future of 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one is promising. It has the potential to be used in a variety of applications, such as drug discovery, gene expression studies, and biochemical and physiological studies. In addition, it can be used to create novel compounds with unique properties. It can also be used to study the effects of various hormones and neurotransmitters on the body. Finally, 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one can be used to study the effects of drugs on the human body, such as antiretroviral drugs and chemotherapy drugs.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und Pharmakologie
Der Imidazolring in 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-on ist eine bedeutende Struktur in der Pharmakologie. Er ist ein zentraler Bestandteil vieler therapeutischer Wirkstoffe, da er den Grundbausteinen des Lebens, wie Aminosäuren und Nukleotiden, ähnelt . Diese Verbindung kann zur Synthese neuer Medikamente mit potenziellen antibakteriellen, antiviralen und entzündungshemmenden Eigenschaften verwendet werden. Ihre Vielseitigkeit in der Arzneimittelentwicklung beruht auf der Möglichkeit, den Imidazolring zu modifizieren, was zur Entdeckung neuer Pharmakophore führen kann.
Materialwissenschaft
In der Materialwissenschaft macht die strukturelle Komplexität und die inhärente Stabilität dieser Verbindung sie zu einem exzellenten Kandidaten für die Herstellung fortschrittlicher Polymere und Nanomaterialien. Ihr Potenzial, stabile Bindungen mit verschiedenen Materialien zu bilden, kann zur Entwicklung neuer Verbundwerkstoffe mit verbesserten mechanischen und thermischen Eigenschaften führen, die für Hochleistungsanwendungen geeignet sind.
Analytische Chemie
Die einzigartige chemische Struktur der Verbindung ermöglicht es ihr, in analytischen Chemieanwendungen als molekulare Sonde oder als Reagenz zu dienen. Sie könnte in der Chromatographie als Standard oder in der Spektroskopie als Verbindung mit unterschiedlichen Absorptions- oder Emissionseigenschaften verwendet werden, um komplexe biologische Proben zu identifizieren und zu quantifizieren .
Biochemie
In der Biochemie kann this compound aufgrund seiner strukturellen Ähnlichkeit mit biologischen Molekülen zur Untersuchung von Enzym-Substrat-Wechselwirkungen verwendet werden. Es könnte als Inhibitor oder Substratanalog dienen, um enzymatische Pfade zu analysieren oder die biochemische Rolle ähnlicher endogener Verbindungen zu verstehen .
Organische Chemie
Diese Verbindung ist ein wertvolles Zwischenprodukt in der organischen Synthese. Der Imidazolring kann an verschiedenen chemischen Reaktionen teilnehmen und so Wege zur Synthese einer Vielzahl von heterozyklischen Verbindungen eröffnen. Seine Reaktivität kann genutzt werden, um komplexe Moleküle mit potenziellen Anwendungen in der pharmazeutischen Chemie und in Agrochemikalien zu erzeugen .
Chemieingenieurwesen
Im Chemieingenieurwesen kann die Robustheit der Verbindung in der Prozesschemie genutzt werden, um effizientere Syntheserouten zu entwickeln. Sie könnte verwendet werden, um Reaktionen hinsichtlich Ausbeute und Skalierbarkeit zu optimieren, was für die industrielle Produktion von Pharmazeutika und Spezialchemikalien entscheidend ist.
Eigenschaften
IUPAC Name |
1-[5-(aminomethyl)pyridin-2-yl]imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c10-5-7-1-2-8(12-6-7)13-4-3-11-9(13)14/h1-2,6H,3-5,10H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTJTEDLZHCWEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=NC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B1473025.png)
![methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1473026.png)

![3-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1473031.png)


![5-Methoxy-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1473037.png)


![2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1473041.png)
![5-Fluoro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1473042.png)


